molecular formula C10H8N2O B1208818 Quinoline-2-carboxamide CAS No. 5382-42-3

Quinoline-2-carboxamide

Número de catálogo: B1208818
Número CAS: 5382-42-3
Peso molecular: 172.18 g/mol
Clave InChI: ZEXKKIXCRDTKBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinoline-2-carboxamide is a heterocyclic aromatic compound that features a quinoline ring system with a carboxamide group at the second position This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with an appropriate aldehyde under acidic conditions to form the quinoline ring system. Another method includes the cyclization of 2-aminobenzamide with β-ketoesters in the presence of a catalyst such as molecular iodine or silica gel .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and green chemistry protocols to minimize environmental impact . Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also utilized to enhance yield and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: Quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield quinoline-2-carboxaldehyde or quinoline-2-methanol, depending on the reducing agent used.

    Substitution: The carboxamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Quinoline-2-carboxylic acid.

    Reduction: Quinoline-2-carboxaldehyde, quinoline-2-methanol.

    Substitution: Various quinoline derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoline-2-carboxamide derivatives have been extensively studied for their pharmacological properties. They exhibit a broad spectrum of biological activities, including:

  • Antimycobacterial Activity : A series of substituted quinoline-2-carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, N-cycloheptylthis compound and N-(2-phenylethyl)this compound demonstrated superior efficacy compared to standard treatments like isoniazid and pyrazinamide, indicating their potential as new anti-tubercular agents .
  • Photosynthetic Electron Transport Inhibition : Research has shown that certain quinoline-2-carboxamides inhibit photosynthetic electron transport in spinach chloroplasts. For instance, N-(2-hydroxyphenyl)this compound exhibited the highest inhibitory activity (IC50 = 16.3 µmol/L) among the tested compounds .

Neuroprotective Applications

This compound derivatives have also been investigated for their neuroprotective properties. For example, this compound hydrochloride (SzR-72) is an analog of kynurenic acid that acts as an NMDA receptor antagonist, showing promise in treating neurodegenerative diseases such as Alzheimer's disease .

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinoline-based compounds. Quinoline motifs are recognized for their ability to interact with various biological targets, making them valuable in drug design for cancer therapies. For instance, derivatives have shown potent activity against breast and lung cancer cell lines .

Enzyme Inhibition

Quinoline-2-carboxamides have been explored for their ability to inhibit carbonic anhydrase isoforms. A novel series of 8-substituted quinoline-2-carboxamides demonstrated inhibitory effects on several human carbonic anhydrase isoforms, which are implicated in various physiological processes and disease states .

Table 1: Biological Activities of Selected Quinoline-2-Carboxamides

Compound NameActivity TypeIC50 Value (µmol/L)Reference
N-Cycloheptylthis compoundAntimycobacterial< 1
N-(2-Hydroxyphenyl)this compoundPET Inhibition16.3
This compound hydrochlorideNeuroprotective-
8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamidesCarbonic Anhydrase InhibitionVaries

Case Study 1: Antimycobacterial Efficacy

In a study involving thirty-five substituted quinoline-2-carboxamides, compounds such as N-cycloheptylthis compound were tested against multiple mycobacterial species. The results indicated that these compounds not only surpassed the efficacy of traditional drugs but also exhibited low toxicity towards human cells, suggesting a favorable therapeutic index .

Case Study 2: Neuroprotective Mechanisms

The neuroprotective action of this compound hydrochloride was evaluated in models of excitotoxicity. The compound showed significant protective effects against NMDA receptor-mediated neuronal damage, highlighting its potential role in treating conditions like Alzheimer's disease .

Comparación Con Compuestos Similares

  • Quinoline-2-carboxylic acid
  • Quinoline-2-carboxaldehyde
  • Quinoline-2-methanol

Actividad Biológica

Quinoline-2-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

Quinoline derivatives, including this compound, are known for their ability to interact with various biological targets. The structural features of these compounds allow them to exhibit a range of pharmacological effects, including anti-cancer and anti-microbial activities.

  • VEGFR-2 Inhibition : Recent studies have demonstrated that certain quinoline derivatives act as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, a series of quinolone-3-carboxamide derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity, revealing IC50 values comparable to established drugs like sorafenib .
  • Histone Deacetylase (HDAC) Inhibition : this compound derivatives have also been identified as effective HDAC inhibitors. One compound (21g) exhibited an IC50 value of 0.050 µM, significantly outperforming Vorinostat (IC50 = 0.137 µM). This suggests potential applications in cancer therapy by modulating gene expression through epigenetic mechanisms .
  • Antimycobacterial Activity : Some derivatives have shown promising results against mycobacterial infections, with compounds like N-cycloheptylthis compound demonstrating higher activity against Mycobacterium tuberculosis than standard treatments .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:

  • Substituents at the 6-position : The nature and position of substituents on the quinoline ring significantly affect VEGFR-2 inhibitory potency. For example, the incorporation of a chlorine atom at the 6-position improved activity compared to other substituents like fluorine .
  • Amide Side Chains : The introduction of basic amines into the amide side chain has been shown to enhance solubility and biological activity, indicating that modifications in this region can lead to improved pharmacokinetic properties .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

CompoundBiological ActivityIC50 ValueTarget
21gHDAC Inhibition0.050 µMHDAC
N-CycloheptylAntimycobacterialLower than standardsM. tuberculosis
N-(2-phenylethyl)AntimycobacterialHigher than standardsM. kansasii

Table 2: VEGFR-2 Inhibition Potency

CompoundIC50 Value (nM)Reference Drug
Compound 10a36Sorafenib
Compound 10b38Sorafenib
Compound 10c45Sorafenib

Case Studies

  • Cancer Treatment : A study synthesized a series of quinolone derivatives targeting VEGFR-2, demonstrating that certain compounds not only inhibited tumor growth but also induced apoptosis in hepatocellular carcinoma cells. The most potent compound showed selective cytotoxicity towards cancer cells over normal liver cells .
  • Infectious Disease Models : In an animal model for Human African Trypanosomiasis, quinoline derivatives were evaluated for their efficacy against Trypanosoma brucei. One compound achieved full cure at doses as low as 10 mg/kg, showcasing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinoline-2-carboxamide derivatives?

  • Methodological Answer : Derivatives are synthesized via HBTU-mediated coupling of quinoline carboxylic acids with amines under mild conditions (e.g., DMF, triethylamine) . Cyclization reactions, such as Thorpe-Ziegler cyclization, are used for selenopheno-quinoline derivatives . Gewald reactions enable the formation of thieno[3,2-c]quinoline scaffolds . Claisen-Schmidt condensation is employed for chalcone hybrids .

Q. Which spectroscopic techniques are critical for characterizing this compound compounds?

  • Methodological Answer :

  • 1H/13C NMR : Confirms structural integrity and substituent positions (e.g., methyl groups at δ 2.4–3.0 ppm) .
  • HRMS : Validates molecular weight and purity .
  • HPLC : Ensures >95% purity for biological assays .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl at 1652 cm⁻¹) .

Q. What are the primary biological targets of this compound derivatives?

  • Methodological Answer : Key targets include:

  • hDHODH (Human Dihydroorotate Dehydrogenase) : Evaluated via enzyme inhibition assays (IC50 values <1 μM in some derivatives) .
  • Tubulin Polymerization : Assessed using microtubule destabilization assays .
  • EGFR Kinase : Screened via molecular docking (binding energies up to −9.46 kcal/mol) .
  • mGlu2 Receptors : Radiolabeled derivatives (e.g., [11C]QCA) are used for PET imaging .

Advanced Research Questions

Q. How can researchers optimize low-yield syntheses of this compound derivatives?

  • Methodological Answer : Yield variations (23–88% in ) are addressed by:

  • Reaction Optimization : Adjusting temperature (e.g., 0°C for HBTU coupling ), solvent polarity, or catalyst loading.
  • Purification Strategies : Using column chromatography or recrystallization to isolate high-purity products .

Q. What strategies elucidate structure-activity relationships (SAR) in this compound-based inhibitors?

  • Methodological Answer :

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., halogens) enhances hDHODH inhibition .
  • Molecular Docking : Predicts binding interactions (e.g., with EGFR’s Lapatinib-binding site ).
  • In Vitro Screening : Correlates IC50 values with structural features (e.g., methyl vs. methoxy groups) .

Q. How to resolve contradictory data in anticancer activity across studies?

  • Methodological Answer : Discrepancies arise from:

  • Cell Line Variability : Use standardized panels (e.g., NCI-60) for consistent evaluation .
  • Assay Conditions : Control for pH, serum proteins, and incubation time .
  • Structural Heterogeneity : Compare derivatives with identical substituents (e.g., 4-chloro vs. 4-oxo groups ).

Q. What experimental approaches validate hDHODH inhibition?

  • Methodological Answer :

  • Enzyme Assays : Measure NADH oxidation rates in recombinant hDHODH .
  • Cellular Validation : Test antiproliferative effects in DHODH-dependent cancer lines (e.g., Raji cells ).

Q. How are this compound derivatives engineered for PET tracer development?

  • Methodological Answer :

  • Radiolabeling : Introduce ¹¹C isotopes at methoxy groups (e.g., [11C]QCA for mGlu2 imaging ).
  • Binding Affinity : Screen derivatives via autoradiography and displacement assays .

Q. What confounding variables affect antioxidant activity assessments?

  • Methodological Answer :

  • Solvent Polarity : Red-shifted emission spectra in polar solvents alter DPPH radical scavenging results .
  • Assay Interference : Control for auto-oxidation in hydroxyl radical scavenging assays .

Q. How is target engagement validated in in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Studies : Measure plasma/tissue concentrations via LC-MS .
  • Radiotracer Imaging : Use [11C]QCA for real-time mGlu2 receptor quantification .

Q. Data Contradiction Analysis

  • Synthesis Yields : Derivatives with bulky substituents (e.g., pyridin-3-yl) show lower yields (23–41%) compared to simpler analogs (88%) due to steric hindrance .
  • Biological Potency : Varying IC50 values for hDHODH inhibition (e.g., 0.12 μM vs. 1.2 μM) may reflect differences in assay protocols (e.g., NADH concentration ).

Propiedades

IUPAC Name

quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXKKIXCRDTKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202102
Record name 2-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-42-3
Record name 2-Quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-fluorophenyl)-7-(((2S)-2-methyl-5-(trifluoromethyl)piperazin-1-yl)methyl)quinoline-2-carbonitrile (275 mg, 0.642 mmol) was dissolved in conc HCl (2636 μl, 32.1 mmol) and then stirred at ambient temperature for 4 hours. The yellow solution was slowly poured into aq potassium carbonate (12.8 ml, 5M, 64 mmol) at 0° C. The resulting mixture was extracted with chloroform. The organic portion was dried over MgSO4 and concentrated. The residue was purified by preparative HPLC Chiralpak AD, 5 cm×500 cm, 50 ml/min eluting with 20% IPA/hexanes+0.1% Et□NH, to provide isomers A and B of 4-(4-fluorophenyl)-7-(((2S)-2-methyl-5(R or S)-(trifluoromethyl)piperazin-1-yl)methyl)quinoline-2-carboxamide as colorless foams. Isomer A, LRMS m/z (M+H)+ 447.3 found, 447.4 required 1H NMR (500 MHz, CDCl3): 8.22 (1H, s), 8.10 (2H, d, J=12.11 Hz), 7.91 (1H, d, J=8.69 Hz), 7.65 (1H, dd, J=8.72, 1.66 Hz), 7.52 (2H, dd, J=8.44, 5.36 Hz), 5.64 (1H, s), 3.89 (1H, d, J=13.93 Hz), 3.77 (1H, d, J=13.94 Hz), 3.39-3.34 (1H, m), 3.08-3.04 (1H, m), 2.94-2.87 (2H, m), 2.73 (1H, dd, J=11.54, 8.93 Hz), 2.60 (1H, dd, J=11.55, 3.62 Hz), 1.17 (3H, d, J=6.41 Hz).
Name
4-(4-fluorophenyl)-7-(((2S)-2-methyl-5-(trifluoromethyl)piperazin-1-yl)methyl)quinoline-2-carbonitrile
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
2636 μL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.